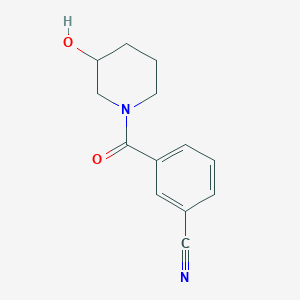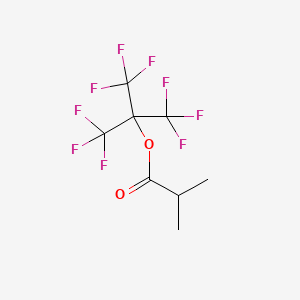
Nonafluoro-tert-butyl isobutyrate
Overview
Description
Nonafluoro-tert-butyl isobutyrate is a fluoroalcohol . It is the perfluorinated analog of tert-butyl alcohol . Notably, as a consequence of its electron withdrawing fluorine substituents, it is very acidic for an alcohol, with a pKa value of 5.4, similar to that of a carboxylic acid .
Synthesis Analysis
Nonafluoro-tert-butyl propyl, allyl, and propargyl ethers as well as 1,2-bis(nonafluoro-t-butoxy)ethane, 1,3-bis(nonafluoro-t-butoxy)-propane, and 1,4-bis(nonafluoro-t-butoxy)-butane were prepared by the reaction of sodium nonafluoro-t-butoxide with the corresponding alkyl halides in good yields .Molecular Structure Analysis
The molecular structure of this compound is influenced by its electron withdrawing fluorine substituents . This results in it being very acidic for an alcohol .Chemical Reactions Analysis
Nonafluoro-t-butyl propyl, allyl, and propargyl ethers as well as 1,2-bis(nonafluoro-t-butoxy)ethane, 1,3-bis(nonafluoro-t-butoxy)-propane, and 1,4-bis(nonafluoro-t-butoxy)-butane were prepared by the reaction of sodium nonafluoro-t-butoxide with the corresponding alkyl halides .Physical And Chemical Properties Analysis
This compound has a boiling point of 45 °C . It is miscible in water . It has a molar mass of 236.04 g/mol . It is a colorless liquid .Scientific Research Applications
Efficient C-O Cross-Coupling Reactions
Nonafluoro- tert-butoxylation of Diaryliodonium Salts
A groundbreaking method utilizes the nonafluoro-tert-butoxy group to enhance the efficiency of C-O cross-coupling reactions. This technique surpasses traditional methods by avoiding hazardous materials and offering better functional group tolerance, demonstrating scalability for producing OC(CF3)3-containing analogues for 19F NMR-based probes. These probes target a wide range of biologically relevant analytes, showcasing a significant leap in molecular tagging and sensing technologies (Meng et al., 2019).
Fluorinated Molecules for Chemical Tagging
A Library of Fluorinated Electrophiles
Developing a library of fluorinated molecules, including those with nonafluoro-tert-butyl groups, this innovation leverages electrophilic handles, like acrylates and acrylamides, for rapid functionalization. The versatility in hydrophobic and hydrophilic linkers expands its application in polymer chemistry, biomaterials, biomedical imaging, and protein tagging. This approach unlocks new dimensions in chemical tagging and material synthesis, highlighting the nonafluoro-tert-butyl group's utility in creating sophisticated chemical libraries (Kasper et al., 2016).
Sustainable Fluorous Chemistry
Synthesis and Characterization of Fluorous Ethers
The synthesis of fluorous ethers with nonafluoro-tert-butoxy groups, such as nonafluoro-t-butyl propyl, allyl, and propargyl ethers, marks a significant step in sustainable fluorous chemistry. These compounds, featuring high fluorous partition coefficients and low toxicity, are ideal for green chemistry applications. Their synthesis from sodium nonafluoro-t-butoxide with alkyl halides not only demonstrates a commitment to environmental sustainability but also broadens the scope of fluorous chemistry in material science and beyond (Lo et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9O2/c1-3(2)4(18)19-5(6(9,10)11,7(12,13)14)8(15,16)17/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZHJJUWVLPDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660157 | |
| Record name | Perfluoro-tert-butyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914637-43-7 | |
| Record name | 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-tert-butyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



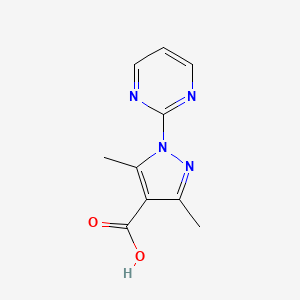

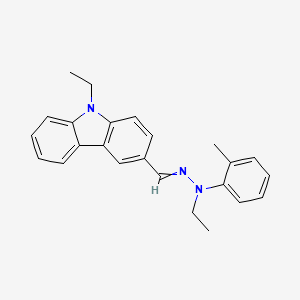

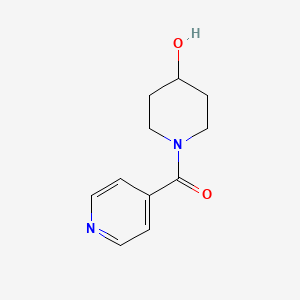
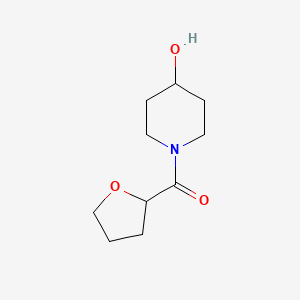


![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
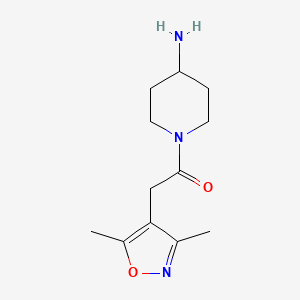
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
